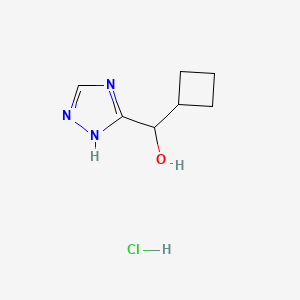
cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a cyclobutyl group attached to a triazole ring, with a methanol moiety and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclobutylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4H-1,2,4-triazol-3-yl)ketone, while reduction may produce cyclobutyl(4H-1,2,4-triazol-3-yl)amine .
Scientific Research Applications
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(4H-1,2,4-triazol-3-yl)amine
- Cyclobutyl(4H-1,2,4-triazol-3-yl)ketone
- Cyclobutyl(4H-1,2,4-triazol-3-yl)carboxylic acid
Uniqueness
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
cyclobutyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-6(5-2-1-3-5)7-8-4-9-10-7;/h4-6,11H,1-3H2,(H,8,9,10);1H |
InChI Key |
PNUPSNQFZONPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=NC=NN2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















